molecular formula C13H10ClN3O B2841091 2-[3-(4-Chloroanilino)-1-methoxy-2-propenylidene]malononitrile CAS No. 341966-77-6

2-[3-(4-Chloroanilino)-1-methoxy-2-propenylidene]malononitrile

Cat. No.: B2841091
CAS No.: 341966-77-6
M. Wt: 259.69
InChI Key: KFVNASNTQWFFCV-VOTSOKGWSA-N
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Description

2-[3-(4-Chloroanilino)-1-methoxy-2-propenylidene]malononitrile is a useful research compound. Its molecular formula is C13H10ClN3O and its molecular weight is 259.69. The purity is usually 95%.
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Biological Activity

2-[3-(4-Chloroanilino)-1-methoxy-2-propenylidene]malononitrile is a synthetic compound that belongs to the class of malononitrile derivatives. These compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

  • Molecular Formula : C14H13ClN3O2
  • Molecular Weight : 255.73 g/mol
  • CAS Number : 1164508-01-3

The compound features a malononitrile moiety linked to a substituted aniline, which is crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that malononitrile derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines.

Case Study:
A study evaluated the cytotoxic effects of several malononitrile derivatives on human cancer cell lines. The results demonstrated that compounds with similar structures significantly inhibited cell proliferation in breast and colon cancer cell lines, suggesting potential therapeutic applications in oncology .

Antimicrobial Activity

The antimicrobial properties of malononitrile derivatives have been well-documented. These compounds exhibit activity against a range of bacteria and fungi.

Data Table: Antimicrobial Efficacy

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL
Kojic AcidE. coli64 µg/mL
Kojic AcidS. aureus32 µg/mL

This table illustrates the comparative antimicrobial efficacy of the compound against common pathogens, indicating its potential as an effective antimicrobial agent .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : Some malononitrile derivatives exhibit antioxidant activities that can protect cells from oxidative stress.

Safety and Toxicity

While the biological activities are promising, it is essential to assess the safety profile of this compound. Preliminary toxicity studies indicate that at certain concentrations, it does not induce significant cytotoxicity in non-cancerous cell lines . However, further investigations are necessary to establish a comprehensive safety profile.

Properties

IUPAC Name

2-[(E)-3-(4-chloroanilino)-1-methoxyprop-2-enylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c1-18-13(10(8-15)9-16)6-7-17-12-4-2-11(14)3-5-12/h2-7,17H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVNASNTQWFFCV-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=C(C#N)C#N)C=CNC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=C(C#N)C#N)/C=C/NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.